molecular formula C11H13NO3 B13844242 N-(3-Phenylpropionyl)glycine-3C2,15N

N-(3-Phenylpropionyl)glycine-3C2,15N

Cat. No.: B13844242
M. Wt: 210.20 g/mol
InChI Key: YEIQSAXUPKPPBN-CIZOTAAMSA-N
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Description

N-(3-Phenylpropionyl)glycine-3C2,15N (CAS: 56613-60-6 unlabeled; molecular formula: C₉¹³C₂H₁₃¹⁵NO₃; molecular weight: 210.2) is a stable isotope-labeled analog of N-(3-Phenylpropionyl)glycine (CAS: 56613-60-6). It is primarily used as an analytical standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to diagnose metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency . The compound is synthesized with two ¹³C atoms and one ¹⁵N atom, replacing natural carbon and nitrogen isotopes, which enhances detection sensitivity and accuracy in tracer studies .

Key properties:

  • Solubility: Slightly soluble in chloroform, DMSO, and methanol .
  • Storage: Requires refrigeration at +4°C .
  • Purity: ≥95% (HPLC) .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-(3-phenylpropanoyl(15N)amino)acetic acid

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8+1,11+1,12+1

InChI Key

YEIQSAXUPKPPBN-CIZOTAAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)[15NH][13CH2][13C](=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylpropionyl)glycine-3C2,15N typically involves the acylation of glycine with 3-phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylpropionyl)glycine-3C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Phenylpropionyl)glycine-3C2,15N has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylpropionyl)glycine-3C2,15N involves its interaction with specific molecular targets and pathways. The isotopic labeling allows for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can be used to study enzyme kinetics, receptor binding, and cellular uptake mechanisms .

Comparison with Similar Compounds

Non-Isotope-Labeled Analog: N-(3-Phenylpropionyl)glycine

Molecular Formula: C₁₁H₁₃NO₃; Molecular Weight: 207.2 .

  • Structural Similarities : Shares the same phenylpropionyl-glycine backbone.
  • Functional Differences: Lacks isotopic labels, making it unsuitable for tracer studies or quantification via MS/NMR . Used diagnostically to detect elevated urinary levels in MCAD deficiency patients, but relies on non-isotopic methods (e.g., immunoassays) .
  • Physicochemical Properties: Melting point: 162–164°C (labeled) vs. 118°C (unlabeled) . Solubility: Both are soluble in DMSO and ethanol, but the labeled version may exhibit altered solubility due to isotopic substitution .

Isotope-Labeled Structural Analogs: N-Octanoylglycine-13C2,15N

Molecular Formula: C₈¹³C₂H₁₉¹⁵NO₃; Molecular Weight: ~210 (estimated) .

  • Functional Comparison: Targets medium-chain fatty acid metabolism (e.g., octanoyl group) vs. phenylpropionyl metabolism . Both are used in metabolic disorder research but differ in specificity: N-Octanoylglycine-13C2,15N is linked to disorders of β-oxidation for C8 fatty acids, while N-(3-Phenylpropionyl)glycine-3C2,15N is specific to MCAD deficiency .
  • Analytical Utility :
    • Both enable precise quantification in biological matrices due to isotopic labels .

Deuterated Analogs: N-(3-Phenylpropionyl)glycine-2,2-d2

Molecular Formula: C₁₁H₁₁D₂NO₃; Molecular Weight: 209.23 .

  • Isotopic Differences :
    • Substitutes two hydrogen atoms with deuterium (²H) instead of ¹³C/¹⁵N.
    • Deuterated analogs are used for studying isotope effects in reaction kinetics or metabolic pathways, whereas ¹³C/¹⁵N labels are optimal for MS/NMR-based tracer studies .
  • Applications: Limited to specialized research on hydrogen transfer mechanisms, unlike the broader diagnostic use of ¹³C/¹⁵N-labeled analogs .

Other Acylglycines in Metabolic Research

Examples include hexanoylglycine and suberoylglycine .

  • Structural Variance : Differ in acyl chain length and functional groups.
  • Diagnostic Relevance: this compound is specific to phenylpropionate metabolism, while hexanoylglycine (C6) and suberoylglycine (C8) correlate with other β-oxidation defects .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Isotopic Labels Key Application
This compound C₉¹³C₂H₁₃¹⁵NO₃ 210.2 ¹³C, ¹⁵N MCAD deficiency diagnostics
N-(3-Phenylpropionyl)glycine C₁₁H₁₃NO₃ 207.2 None Diagnostic marker
N-Octanoylglycine-13C2,15N C₈¹³C₂H₁₉¹⁵NO₃ ~210 ¹³C, ¹⁵N C8 fatty acid disorders
N-(3-Phenylpropionyl)glycine-2,2-d2 C₁₁H₁₁D₂NO₃ 209.23 ²H Isotope effect studies

Research Findings and Limitations

  • Superior Sensitivity: Isotope-labeled analogs like this compound reduce background noise in MS, enabling detection at sub-nanomolar concentrations .
  • Cost and Accessibility : Labeled compounds are significantly more expensive (e.g., 50 mg of deuterated analog costs ~¥66,000) and require specialized handling .
  • Limitations: Non-labeled analogs cannot differentiate endogenous vs. exogenous sources in metabolic studies .

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